molecular formula C12H17NO5S B6175060 2-(tert-butylsulfamoyl)-6-methoxybenzoic acid CAS No. 80563-90-2

2-(tert-butylsulfamoyl)-6-methoxybenzoic acid

Cat. No.: B6175060
CAS No.: 80563-90-2
M. Wt: 287.3
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Description

2-(tert-butylsulfamoyl)-6-methoxybenzoic acid is an organic compound that features a benzoic acid core substituted with a tert-butylsulfamoyl group and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-butylsulfamoyl)-6-methoxybenzoic acid typically involves the introduction of the tert-butylsulfamoyl group and the methoxy group onto a benzoic acid derivative. One common method involves the reaction of 6-methoxybenzoic acid with tert-butylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(tert-butylsulfamoyl)-6-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol group using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst or under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-(tert-butylsulfamoyl)-6-hydroxybenzoic acid.

    Reduction: Formation of 2-(tert-butylsulfamoyl)-6-methoxybenzyl alcohol.

    Substitution: Formation of various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

2-(tert-butylsulfamoyl)-6-methoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(tert-butylsulfamoyl)-6-methoxybenzoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in enzymes, potentially inhibiting their activity. The methoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-(tert-butylsulfamoyl)-4-methoxybenzoic acid
  • 2-(tert-butylsulfamoyl)-6-ethoxybenzoic acid
  • 2-(tert-butylsulfamoyl)-6-methylbenzoic acid

Uniqueness

2-(tert-butylsulfamoyl)-6-methoxybenzoic acid is unique due to the specific positioning of the methoxy group, which can influence its chemical reactivity and biological activity. The tert-butylsulfamoyl group provides steric hindrance, which can affect the compound’s interaction with enzymes and other molecular targets.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

80563-90-2

Molecular Formula

C12H17NO5S

Molecular Weight

287.3

Purity

95

Origin of Product

United States

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